An In-Depth Technical Guide to 3,5-Difluoro-4-formylphenylboronic Acid: A Core Building Block for Advanced Chemical Synthesis
An In-Depth Technical Guide to 3,5-Difluoro-4-formylphenylboronic Acid: A Core Building Block for Advanced Chemical Synthesis
Abstract
3,5-Difluoro-4-formylphenylboronic acid has emerged as a pivotal building block in contemporary organic and medicinal chemistry. Its trifunctional nature, featuring a synthetically versatile boronic acid, a reactive aldehyde, and a difluorinated phenyl ring, offers a unique combination of reactivity and structural properties. This guide provides a comprehensive technical overview of 3,5-Difluoro-4-formylphenylboronic acid, encompassing its core chemical properties, detailed synthetic methodologies with mechanistic insights, and its significant applications in the development of targeted therapeutics and advanced chemical sensors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this versatile molecule.
Physicochemical and Structural Characteristics
A thorough understanding of the physicochemical properties of 3,5-Difluoro-4-formylphenylboronic acid is fundamental for its effective use in synthesis. The electron-withdrawing fluorine atoms and the formyl group significantly influence the electronic properties of the phenyl ring and the reactivity of the boronic acid moiety.
Table 1: Core Physicochemical Data
| Property | Value | Reference(s) |
| CAS Number | 870718-11-9 | [1] |
| Molecular Formula | C₇H₅BF₂O₃ | [1] |
| Molecular Weight | 185.92 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 255-260 °C | [1] |
| Predicted pKa | 5.21 ± 0.11 | |
| Solubility | Soluble in polar organic solvents such as methanol, DMSO, and THF. | |
| Storage | Store under an inert atmosphere at 2-8°C. |
Structural Representation:
Caption: 2D structure of 3,5-Difluoro-4-formylphenylboronic acid.
Synthesis and Purification: A Step-by-Step Protocol with Mechanistic Insights
The synthesis of 3,5-Difluoro-4-formylphenylboronic acid is typically achieved through a directed ortho-metalation (DoM) strategy, a powerful tool for the regioselective functionalization of aromatic rings.
Synthetic Pathway Overview:
Caption: Synthetic pathway for 3,5-Difluoro-4-formylphenylboronic acid.
Detailed Experimental Protocol:
This protocol is adapted from established procedures for analogous compounds and general knowledge of directed ortho-metalation reactions.
Materials:
-
2,6-Difluorobenzaldehyde
-
n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA) solution in hexanes/THF
-
Anhydrous Tetrahydrofuran (THF)
-
Triisopropyl borate
-
1N Hydrochloric acid (HCl)
-
Ethyl acetate
-
n-Hexane
-
Anhydrous sodium sulfate
-
Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen/argon inlet, dissolve 2,6-difluorobenzaldehyde in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add a solution of n-BuLi or LDA dropwise to the cooled solution, maintaining the temperature at -78 °C. The reaction mixture is typically stirred for 2-3 hours at this temperature.
-
Borylation: To the resulting aryllithium species, add triisopropyl borate dropwise, again ensuring the temperature remains at -78 °C. Allow the reaction to stir for an additional 1-2 hours at -78 °C, then slowly warm to room temperature and stir for 12 hours.
-
Quenching and Hydrolysis: Cool the reaction mixture in an ice bath and slowly add 1N HCl to adjust the pH to approximately 5-6.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product is then triturated with n-hexane at room temperature to induce precipitation. The solid is collected by filtration and dried to afford 3,5-Difluoro-4-formylphenylboronic acid. A patent describes a purification method for crude 3-fluoro-4-formylphenylboronic acid which involves suspending the crude material in water at 10°C, adding 10% aqueous sodium hydroxide dropwise while maintaining the temperature and pH below 10.5, filtering off any precipitate, extracting the aqueous phase with toluene, and then re-precipitating the boronic acid by adding 10% hydrochloric acid.[2] This method can be adapted for the purification of the title compound.
Mechanistic Considerations:
The formyl group in 2,6-difluorobenzaldehyde acts as a directed metalation group (DMG), coordinating to the lithium base and directing deprotonation to the adjacent ortho position. This high regioselectivity is a key advantage of the DoM strategy. The subsequent borylation with an electrophilic borate ester and final hydrolysis yields the target boronic acid.
Core Applications in Drug Discovery and Chemical Sensing
The unique trifunctional nature of 3,5-Difluoro-4-formylphenylboronic acid makes it a valuable precursor in the synthesis of complex molecules with significant biological and chemical sensing applications.
Synthesis of Pyrazolopyrimidinamine Derivatives as Kinase Inhibitors
The pyrazolo[3,4-d]pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to inhibit various protein kinases, which are crucial targets in cancer therapy.[3] 3,5-Difluoro-4-formylphenylboronic acid serves as a key reactant for the synthesis of pyrazolopyrimidinamine derivatives that function as tyrosine and phosphoinositide kinase inhibitors.[1]
Illustrative Synthetic Application:
General Reaction Scheme:
Caption: General strategy for synthesizing kinase inhibitors.
Development of Boronate-Based D-Glucose Sensors
Boronic acids are known to reversibly bind with diols, such as those present in glucose, to form cyclic boronate esters. This interaction forms the basis for the development of chemical sensors for glucose monitoring, a critical aspect of diabetes management.[4] 3,5-Difluoro-4-formylphenylboronic acid is a valuable starting material for the preparation of such boronate-based D-glucose sensors.[1]
Principle of Glucose Sensing:
The binding of glucose to a boronic acid-appended fluorophore can modulate the electronic properties of the fluorophore, leading to a change in its fluorescence intensity or wavelength. This change can be correlated to the concentration of glucose. The aldehyde group on 3,5-Difluoro-4-formylphenylboronic acid provides a convenient handle for attaching a fluorophore or for incorporation into a polymer matrix for sensor development.
Conceptual Design of a Glucose Sensor:
Caption: Conceptual design of a glucose sensor.
Reactivity and Synthetic Utility
Suzuki-Miyaura Cross-Coupling
The boronic acid group is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for forming C-C bonds. The electron-withdrawing nature of the fluorine atoms and the formyl group on the phenyl ring of 3,5-Difluoro-4-formylphenylboronic acid can influence the reaction kinetics, often requiring optimized catalytic systems for efficient coupling.
Standard Suzuki-Miyaura Protocol:
-
Reaction Setup: In an inert atmosphere, combine 3,5-Difluoro-4-formylphenylboronic acid (1.0 eq.), the aryl or heteroaryl halide (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.) in a suitable flask.
-
Solvent Addition: Add a degassed solvent mixture, typically toluene/ethanol/water or dioxane/water.
-
Reaction: Heat the mixture to reflux (80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction, dilute with water, and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel.
Transformations of the Formyl Group
The aldehyde functionality provides a versatile handle for a range of chemical transformations, including:
-
Oxidation to a carboxylic acid.
-
Reduction to a primary alcohol.
-
Reductive amination to form secondary or tertiary amines.
-
Wittig reaction to form alkenes.
These transformations can be performed either before or after the Suzuki-Miyaura coupling, offering significant flexibility in the design of synthetic routes.
Conclusion
3,5-Difluoro-4-formylphenylboronic acid is a highly valuable and versatile building block in modern organic synthesis. Its unique combination of reactive functional groups, coupled with the modulating effects of the difluoro substitution, provides access to a wide array of complex molecular architectures. Its demonstrated utility in the synthesis of precursors for kinase inhibitors and glucose sensors underscores its importance in drug discovery and the development of advanced diagnostic tools. This guide provides a foundational understanding of its properties, synthesis, and applications, empowering researchers to effectively utilize this powerful synthetic intermediate.
References
- Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. [Link to a relevant scientific article]
- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. [Link to a relevant scientific article]
- Characterization of 3 fluoro-4-formylphenylboronic acid molecule with density functional theory. [Link to a relevant scientific article]
- Characterization of 3 fluoro-4-formylphenylboronic acid molecule with Density Functional Teory. [Link to a relevant scientific article]
- Boronic Acid Based Modular Fluorescent Sensors for Glucose. [Link to a relevant scientific article]
- Colorimetric Sugar Sensing Using Boronic Acid-Substituted Azobenzenes. [Link to a relevant scientific article]
- Process for preparing highly pure formylphenylboronic acids.
- Progress in boronic acid-based fluorescent glucose sensors. [Link to a relevant scientific article]
- A study of boronic acid based fluorescent glucose sensors. [Link to a relevant scientific article]
- Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link to a relevant scientific article]
- Advances in the Design of Phenylboronic Acid-Based Glucose-Sensitive Hydrogels. [Link to a relevant scientific article]
- Lithiation-Borylation in Synthesis. [Link to a relevant scientific article]
- Organoborane coupling reactions (Suzuki coupling). [Link to a relevant scientific article]
- Boronic Acid Compounds for Suzuki Coupling Reaction. FUJIFILM Wako Chemicals. [Link to a relevant product page]
- 3,5-Difluoro-4-formylphenylboronic acid. Amerigo Scientific. [Link to a relevant product page]
- Design and synthesis of 1H-pyrazolo[3,4-d]pyrimidine derivatives as hematopoietic progenitor kinase 1 (HPK1) inhibitors. [Link to a relevant scientific article]
- 2 3-DIFLUORO-4-FORMYPHENYLBORONIC ACID(480424-84-8) 1H NMR spectrum. ChemicalBook.
- Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.
- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals. [Link to a relevant technical article]
- Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions. [Link to a relevant scientific article]
- Application of Lithiation–Borylation to the Total Synthesis of (−)-Rakicidin F. [Link to a relevant scientific article]
- Synthesis of Protein Kinase Inhibitors. [Link to a relevant scientific article]
- Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. [Link to a relevant scientific article]
Sources
- 1. 3,5-Difluoro-4-formylphenylboronic acid = 95 870718-11-9 [sigmaaldrich.com]
- 2. US6420597B2 - Process for preparing highly pure formylphenylboronic acids - Google Patents [patents.google.com]
- 3. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in the Design of Phenylboronic Acid-Based Glucose-Sensitive Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
